N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolopyrimidine core and dimethoxyphenyl groups. Its molecular formula is C20H25N3O5, and it has a molecular weight of 387.43 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps
Preparation of Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenyl moiety.
Attachment of Hydroxyethyl Group: The hydroxyethyl group is typically introduced via an alkylation reaction, where an alkylating agent reacts with the pyrazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular pathways. Its structural features allow it to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate specific molecular targets makes it a candidate for treating various diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors on the cell surface, triggering signaling cascades.
Proteins: The compound may interact with intracellular proteins, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: This compound shares the dimethoxyphenyl group but lacks the pyrazolopyrimidine core.
3,4-Dimethoxyphenethylamine: An analogue of the compound, differing in the presence of the amine group instead of the pyrazolopyrimidine core.
N-Acetyl-3,4-dimethoxyphenethylamine: Similar in structure but with an acetyl group instead of the pyrazolopyrimidine core.
Uniqueness
The presence of the pyrazolopyrimidine core and the combination of dimethoxyphenyl and hydroxyethyl groups make this compound unique
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5/c1-28-15-4-3-13(9-16(15)29-2)5-6-20-17(26)11-23-12-21-18-14(19(23)27)10-22-24(18)7-8-25/h3-4,9-10,12,25H,5-8,11H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFJHIJXWFSAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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